6-chloro-2-cyclopropyl-N-pentylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-pentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-3-4-7-14-11-8-10(13)15-12(16-11)9-5-6-9/h8-9H,2-7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHONKAPYZTMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-cyclopropyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the realm of pharmacology. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidine ring substituted at the 2-position with a cyclopropyl group and at the 4-position with an amino group, along with a pentyl chain at the nitrogen atom.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClN₃ |
| Molecular Weight | 229.72 g/mol |
| CAS Number | 1485078-57-6 |
| SMILES | CCCCC(NC1=C(N=C(N=C1Cl)C2CC2)N) |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various assays:
- Inhibition Studies : Initial assays indicate that this compound may act as a moderate inhibitor of certain kinases. For example, derivatives of pyrimidine compounds have shown promise in inhibiting histone deacetylases (HDACs), which are critical in cancer biology.
- Cell Viability Assays : Studies involving cell lines have demonstrated that this compound can affect cell viability, suggesting potential anticancer properties.
- Receptor Binding : The compound's structural features suggest it may bind to histamine receptors, particularly H4R, which is implicated in inflammatory responses.
Case Studies and Research Findings
A review of existing literature reveals several key findings regarding the biological activity of similar compounds:
- Pyrimidine Derivatives : A study highlighted that modifications at the C-2 and C-4 positions significantly influence the activity against Toll-like receptors (TLRs), which play a crucial role in immune response modulation . The findings suggest that substituents can enhance or diminish biological activity based on their lipophilicity and steric effects.
- Histone Deacetylase Inhibition : A related study focused on pyrimidine-based compounds showed that specific substitutions could lead to enhanced inhibition of HDACs, suggesting a pathway for developing novel cancer therapeutics .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare its structure and activity with other known compounds:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Chloro-2-cyclopropyl-N-pentylpyrimidin-4-amine is , with a molecular weight of approximately 169.61 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and a cyclopropyl group, which contributes to its unique biological activities.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in anticancer therapies. Compounds with similar structures have demonstrated effectiveness against various cancer cell lines. For instance, quinazoline derivatives, which share structural similarities, have shown significant antitumor activity across different tumor types .
Case Study:
A study investigated a series of pyrimidine derivatives for their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the pyrimidine ring enhance the compound's ability to inhibit tumor growth .
Inhibition of Enzymatic Activity
This compound has been explored for its role as an inhibitor of specific enzymes involved in cancer progression. For example, compounds that inhibit Aurora kinases have been successful in reducing tumor cell proliferation .
Data Table:
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Chloro-2-cyclopropyl... | Aurora Kinase | 25 | |
| Quinazoline Derivative A | PDGF Receptor | 15 | |
| Quinazoline Derivative B | EGFR-TK | 30 |
Neuropharmacology
Research indicates that pyrimidine derivatives can also exhibit neuroprotective properties. Compounds similar to this compound have been studied for their potential to modulate neurotransmitter systems, suggesting applications in treating neurodegenerative diseases.
Case Study:
A study evaluated the neuroprotective effects of various pyrimidine derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce neuronal death and inflammation, indicating potential therapeutic applications in conditions like Alzheimer’s disease .
Antimicrobial Activity
Emerging research has shown that certain pyrimidine derivatives possess antimicrobial properties. The structural characteristics of this compound may contribute to its efficacy against bacterial infections.
Data Table:
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 6-Chloro-2-cyclopropyl... | Staphylococcus aureus | 10 µg/mL | |
| Pyrimidine Derivative C | Escherichia coli | 5 µg/mL |
Synthesis and Development
The synthesis of this compound involves several chemical reactions, including chlorination and cyclization processes. Efficient synthetic routes are crucial for the production of this compound for research purposes.
Synthesis Overview:
- Starting Materials: Cyclopropyl amines and chlorinated pyrimidines.
- Reagents: Chlorination agents and solvents.
- Yield Optimization: Adjusting reaction conditions such as temperature and time to maximize yield.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The table below highlights key structural variations among pyrimidin-4-amine derivatives and their implications:
Key Observations:
- Electronic Effects : The cyclopropyl group at R2 is electron-withdrawing, altering the pyrimidine ring's electronic density compared to pyridinyl () or methylthio () groups.
- Biological Activity: Analogues like the phenethyl-substituted compound () show inhibition of methionine aminopeptidases, suggesting the target compound’s pentyl chain may enhance hydrophobic interactions with enzyme pockets .
Preparation Methods
Synthesis of 6-Chloro-2-cyclopropylpyrimidin-4-amine
The starting point is often the preparation of 6-chloro-2-cyclopropylpyrimidin-4-amine, which serves as the direct precursor before N-alkylation. According to PubChem data, this compound (CAS 1311275-36-1) has a molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol.
The synthetic routes to this intermediate generally involve:
- Cyclopropylation at the 2-position of a pyrimidine ring.
- Chlorination at the 6-position.
- Introduction of an amino group at the 4-position via reduction or substitution.
Amination Methods
Amination at the 4-position can be achieved by substitution of a suitable leaving group (e.g., chlorine or nitro group) with ammonia or primary amines. However, direct substitution of chlorine at the 4-position is often challenging due to harsh reaction conditions (e.g., high temperature, pressure) and potential dehalogenation at the 6-position.
An alternative approach involves reduction of hydrazino or azido derivatives of the pyrimidine ring to the corresponding amino compound. For example, the reduction of 2-hydrazino-6-chloropyridine analogs has been reported to yield the corresponding 2-amino-6-chloropyridine with high purity when using hydrazine and Raney nickel catalysis, avoiding dehalogenation seen with hydrogen reduction. This methodology can be adapted for pyrimidine derivatives.
N-Pentylation of 6-Chloro-2-cyclopropylpyrimidin-4-amine
Alkylation of Primary Amines
The conversion of the 4-amine group to the N-pentyl derivative involves alkylation reactions. The most common method is nucleophilic substitution (SN2) of the amine nitrogen with a pentyl alkyl halide (e.g., pentyl bromide or chloride).
Key considerations:
- Primary amines can be alkylated to secondary amines by reaction with alkyl halides.
- Over-alkylation to tertiary amines or quaternary ammonium salts is a risk, requiring careful stoichiometric control.
- The reaction is typically conducted under basic conditions to deprotonate the amine and enhance nucleophilicity.
Alternative Methods
- Sulfonamide or phthalimide protection : To avoid over-alkylation, the amine can be temporarily converted to a sulfonamide or phthalimide derivative, which is then alkylated and subsequently deprotected to yield the secondary amine.
- Reductive amination : Another method involves the reaction of the primary amine with pentanal (pentyl aldehyde) under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to form the N-pentyl amine directly.
Reduction Techniques Relevant to Amination Steps
Reduction of intermediates such as azides, hydrazines, or imines is critical in the preparation of amines:
| Reduction Method | Suitable Substrate | Reducing Agent | Notes |
|---|---|---|---|
| Catalytic hydrogenation | Azides, imines | H2 with Pd/C or Raney Ni | Risk of dehalogenation; select catalyst carefully |
| Hydrazine reduction | Hydrazino derivatives | Hydrazine + Raney Ni | High purity amines; avoids dehalogenation |
| Lithium aluminum hydride | Azides, amides | LiAlH4 | Strong reducing agent; careful handling required |
| Sodium borohydride variants | Imines | NaBH3CN (sodium cyanoborohydride) | Mild, selective reductive amination |
These methods can be adapted to synthesize the 4-amine intermediate before N-pentylation.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrimidine core synthesis | Cyclopropylation and chlorination | Various organometallic and halogenation reagents | Access to substituted pyrimidine core | Requires multi-step synthesis |
| Amination at 4-position | Reduction of hydrazino or azido derivatives | Hydrazine + Raney Ni; catalytic hydrogenation | High purity amino product | Hydrogenation can cause dehalogenation |
| N-Pentylation of 4-amine | SN2 alkylation with pentyl halide | Pentyl bromide/chloride, base | Direct alkylation | Risk of over-alkylation |
| Alternative N-alkylation | Reductive amination | Pentanal + reducing agent (NaBH3CN) | Selective secondary amine formation | Requires aldehyde and reducing agent |
Research Findings and Notes
- The reduction of hydrazino derivatives is preferred over direct hydrogenation for the amination step to avoid dehalogenation of the chloro substituent.
- Alkylation of the 4-amine with pentyl halides must be carefully controlled to prevent formation of tertiary amines or quaternary ammonium salts.
- Protective group strategies (e.g., sulfonamide formation) can improve selectivity in alkylation but add synthetic steps.
- Reductive amination offers a clean alternative for N-pentylation but requires availability of pentanal and suitable reducing agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
